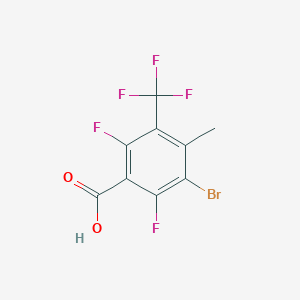![molecular formula C16H10Cl2F3NO2 B12860759 (E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid CAS No. 94133-64-9](/img/structure/B12860759.png)
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the use of a Wittig reaction to form the double bond in the prop-2-enoic acid moiety. The starting materials might include 2-amino-4-(trifluoromethyl)benzaldehyde and 2,4-dichlorobenzyltriphenylphosphonium chloride. The reaction conditions often require a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Saturated derivatives with no double bonds.
Substitution: Compounds with different substituents replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid exerts its effects depends on its specific application. For instance, if it is used as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. The molecular targets could include cyclooxygenase (COX) enzymes or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enoic acid: Lacks the dichloro substituents.
(E)-2-[2-amino-4-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid: Lacks the trifluoromethyl group.
Uniqueness
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid is unique due to the presence of both trifluoromethyl and dichloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
94133-64-9 |
|---|---|
Formule moléculaire |
C16H10Cl2F3NO2 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10Cl2F3NO2/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(6-14(11)22)16(19,20)21/h1-7H,22H2,(H,23,24)/b12-5+ |
Clé InChI |
HLPCUGIVUZTSQH-LFYBBSHMSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)N)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)N)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


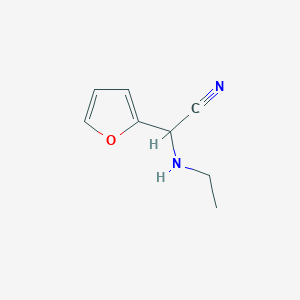
-](/img/structure/B12860689.png)

![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
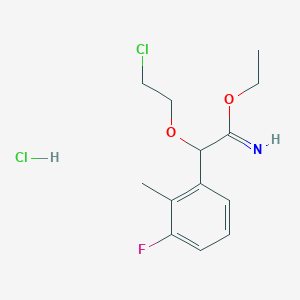
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
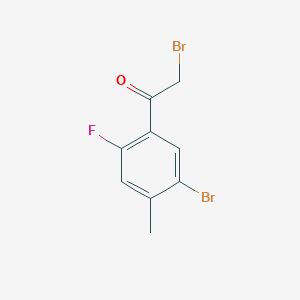
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

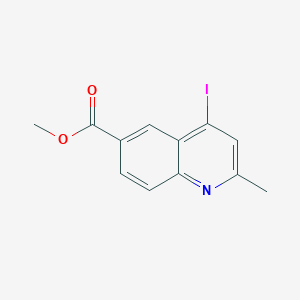
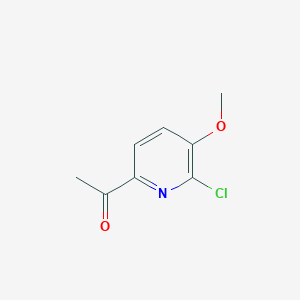
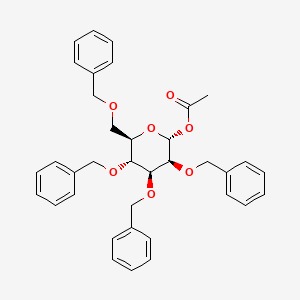
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
